molecular formula C12H11FN2O2S B2450575 4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide CAS No. 2327403-93-8

4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide

Cat. No.: B2450575
CAS No.: 2327403-93-8
M. Wt: 266.29
InChI Key: SBKVZDVSBZZZDC-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is a chemical compound characterized by the presence of a fluorine atom, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include the use of scalable reaction conditions, cost-effective reagents, and environmentally friendly solvents .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom enhances its binding affinity and selectivity, while the pyridinyl group facilitates interactions with biological macromolecules. The sulfonamide group is crucial for its pharmacological activity, contributing to its ability to inhibit enzyme activity or modulate receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-N-(pyridin-4-yl)benzene-1-sulfonamide is unique due to the combined presence of the fluorine, methyl, and pyridinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-2-methyl-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-9-8-10(13)2-3-12(9)18(16,17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKVZDVSBZZZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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